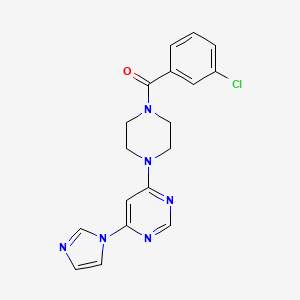

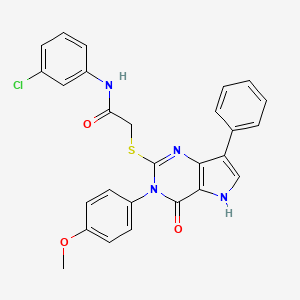

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

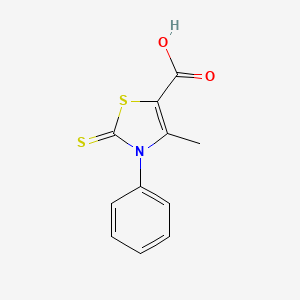

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . It also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In another example, the reaction was performed by adding 4-(1H-Imidazol-1-yl)benzaldehyde and 4′-methylacetophenone to a round bottom flask at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds shows that the two cyclopentadienyl rings are almost parallel with dihedral angles of 0.7° . The dihedral angle between the imidazole ring and the pyrimidyl ring is 8.0° .Chemical Reactions Analysis

The pyrimidine halides are very reactive and the direct arylation of halopyrimidine is an alternative approach that does not involve the preparation of specific intermediates . In another example, the furan fragment at the C4-position of LCH-7749944 can form two hydrogen bonding interactions with PAK4 hinge residues .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone, also known as (3-chlorophenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone. Each section focuses on a unique application of this compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. The imidazole ring is known for its broad-spectrum antimicrobial activity, effective against various bacterial strains such as E. coli, S. aureus, and B. subtilis . The presence of the piperazine moiety enhances its ability to disrupt bacterial cell walls, making it a potent candidate for developing new antibiotics.

Antifungal Applications

The compound’s imidazole component is also effective against fungal pathogens. It can inhibit the growth of fungi by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes . This makes it a valuable compound in the treatment of fungal infections, particularly those resistant to conventional antifungal agents.

Anticancer Potential

Research has shown that derivatives of imidazole and pyrimidine exhibit anticancer properties. This compound can induce apoptosis in cancer cells by targeting specific cellular pathways . Its ability to inhibit the proliferation of cancer cells makes it a promising candidate for developing new anticancer drugs.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antiviral Activity

Imidazole derivatives are known for their antiviral properties. This compound can inhibit the replication of viruses by targeting viral enzymes and proteins . It has shown effectiveness against a range of viruses, including those causing respiratory and gastrointestinal infections.

Neuroprotective Applications

The compound has potential neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Antioxidant Properties

The presence of the imidazole ring contributes to the compound’s antioxidant activity. It can scavenge free radicals and reduce oxidative damage in cells . This property is beneficial in preventing oxidative stress-related diseases and aging.

Antidiabetic Potential

Studies have indicated that imidazole derivatives can improve insulin sensitivity and reduce blood glucose levels . This compound could be explored for its potential in managing diabetes and related metabolic disorders.

These applications highlight the versatility and potential of (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone in various fields of scientific research. Each application leverages the unique chemical properties of the compound, making it a valuable subject for further investigation.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Synthesis and therapeutic potential of imidazole containing compounds Synthesis and biological studies of a novel series of 4- (4- (1 Synthesis of new imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one Synthesis and therapeutic potential of imidazole containing compounds

Mécanisme D'action

Target of Action

Compounds containing imidazole and pyrimidine moieties have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .

Mode of Action

It is known that imidazole-containing compounds can interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives show significant activity against E. coli .

Biochemical Pathways

For example, some imidazole derivatives have been reported to inhibit phosphodiesterases (PDEs), enzymes that play a vital role in cell function by regulating intracellular levels of cyclic nucleotides .

Pharmacokinetics

Imidazole is known to be a highly soluble compound, which could potentially influence the bioavailability of this compound .

Result of Action

Compounds containing imidazole and pyrimidine moieties have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities, among others .

Orientations Futures

The future directions for this compound could involve further exploration of its potential therapeutic uses. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Propriétés

IUPAC Name |

(3-chlorophenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O/c19-15-3-1-2-14(10-15)18(26)24-8-6-23(7-9-24)16-11-17(22-12-21-16)25-5-4-20-13-25/h1-5,10-13H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPKTNXZOCBMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)